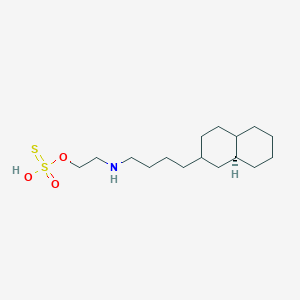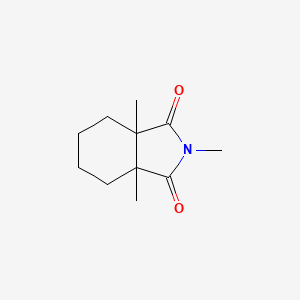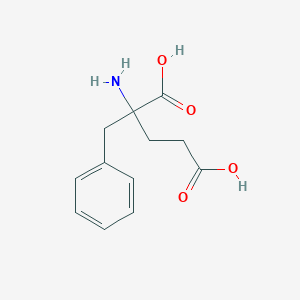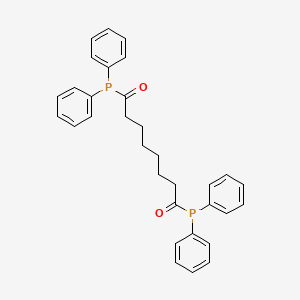
S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate is a complex organic compound with a unique structure that includes a decahydro-2-naphthyl group, a butyl chain, and a thiosulfate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method starts with the preparation of the decahydro-2-naphthyl derivative, which is then reacted with a butyl amine to form the intermediate. This intermediate is subsequently treated with ethyl thiosulfate under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino and thiosulfate groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group can yield sulfonate derivatives, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Mecanismo De Acción
The mechanism of action of S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The decahydro-2-naphthyl group may enhance the compound’s binding affinity to specific targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiosulfate derivatives and decahydro-2-naphthyl-containing molecules. Examples include:
- Ethanethiol, 2-(4-(decahydro-2-naphthyl)butyl)amino-, hydrogen sulfate (ester)
- Other naphthalene derivatives with similar structural features
Uniqueness
S-2-((4-(Decahydro-2-naphthyl)butyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
21209-19-8 |
|---|---|
Fórmula molecular |
C16H31NO3S2 |
Peso molecular |
349.6 g/mol |
Nombre IUPAC |
4-[(8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl]-N-(2-hydroxysulfonothioyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C16H31NO3S2/c18-22(19,21)20-12-11-17-10-4-3-5-14-8-9-15-6-1-2-7-16(15)13-14/h14-17H,1-13H2,(H,18,19,21)/t14?,15?,16-/m0/s1 |
Clave InChI |
QQYDMJPKLDCHMD-GPANFISMSA-N |
SMILES isomérico |
C1CCC2CCC(C[C@@H]2C1)CCCCNCCOS(=O)(=S)O |
SMILES canónico |
C1CCC2CC(CCC2C1)CCCCNCCOS(=O)(=S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)



![3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B14152119.png)


![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
![4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide](/img/structure/B14152142.png)




